molecular formula C20H15N3OS B12894173 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone CAS No. 72431-56-2

1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone

Cat. No.: B12894173
CAS No.: 72431-56-2
M. Wt: 345.4 g/mol
InChI Key: MOINRGWEDHMFIG-UHFFFAOYSA-N
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Description

1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone typically involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines using carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often involve the use of bases such as triethylamine or diisopropylethylamine to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of both amino and ketone functional groups

Properties

CAS No.

72431-56-2

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

1-(5-amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C20H15N3OS/c1-12(24)18-16(21)15-17(13-8-4-2-5-9-13)22-19(23-20(15)25-18)14-10-6-3-7-11-14/h2-11H,21H2,1H3

InChI Key

MOINRGWEDHMFIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(N=C(N=C2S1)C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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